4-Acryloyloxybutyl chloroformate

Catalog No.
S16002356
CAS No.
185756-32-5
M.F
C8H11ClO4
M. Wt
206.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acryloyloxybutyl chloroformate

CAS Number

185756-32-5

Product Name

4-Acryloyloxybutyl chloroformate

IUPAC Name

4-carbonochloridoyloxybutyl prop-2-enoate

Molecular Formula

C8H11ClO4

Molecular Weight

206.62 g/mol

InChI

InChI=1S/C8H11ClO4/c1-2-7(10)12-5-3-4-6-13-8(9)11/h2H,1,3-6H2

InChI Key

HSFWJUIIFWCPBM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCOC(=O)Cl

4-Acryloyloxybutyl chloroformate is a chemical compound characterized by the presence of an acryloyloxy functional group and a chloroformate moiety. Its molecular structure can be represented as follows:

  • Chemical Formula: C8_{8}H11_{11}ClO3_{3}
  • Molecular Weight: Approximately 194.63 g/mol

The compound is primarily used in polymer chemistry and materials science due to its reactivity and ability to form cross-linked structures. The presence of both the acryloyloxy and chloroformate groups allows for versatile

, including:

  • Polymerization Reactions: The acryloyloxy group can undergo free radical polymerization, leading to the formation of polyacrylates or copolymers when combined with other monomers.
  • Transesterification: The chloroformate group can react with alcohols to form esters, which can further lead to the formation of more complex polymeric structures.
  • Nucleophilic Substitution: The chloroformate moiety is susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups into the molecular structure.

These reactions are fundamental for developing new materials with tailored properties for specific applications.

The synthesis of 4-Acryloyloxybutyl chloroformate typically involves the following steps:

  • Starting Materials: The synthesis begins with butyl acrylate and phosgene or a similar chlorinating agent.
  • Reaction Conditions: The reaction is conducted under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions.
  • Purification: After the reaction, purification methods such as distillation or chromatography are employed to isolate the desired product.

Alternative synthetic routes may involve variations in starting materials or reaction conditions to optimize yield and purity.

4-Acryloyloxybutyl chloroformate finds applications in several fields:

  • Polymer Chemistry: It is used as a monomer for synthesizing liquid crystalline elastomers, which exhibit unique mechanical properties and responsiveness to external stimuli.
  • Coatings and Adhesives: The compound can be utilized in formulating coatings that require specific adhesion properties.
  • Biomedical

Interaction studies involving 4-Acryloyloxybutyl chloroformate focus on its reactivity with various nucleophiles and its behavior in polymerization processes. These studies help elucidate how this compound can be effectively utilized in creating new materials with desired characteristics, such as increased thermal stability or enhanced mechanical properties.

Several compounds share structural similarities with 4-Acryloyloxybutyl chloroformate. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
Butyl acrylateContains an acrylate groupCommonly used in polymer synthesis
Allyl chloroformateContains an allyl group instead of an acryloyloxyHigher reactivity due to allylic position
Vinyl chloroformateContains a vinyl groupMore versatile in terms of polymerization capabilities
2-Hydroxyethyl methacrylateContains a methacrylate groupOften used for biomedical applications due to biocompatibility

4-Acryloyloxybutyl chloroformate is unique due to its combination of both acrylate and chloroformate functionalities, allowing for specific reactivity patterns that are beneficial in targeted applications in materials science.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

206.0345865 g/mol

Monoisotopic Mass

206.0345865 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

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